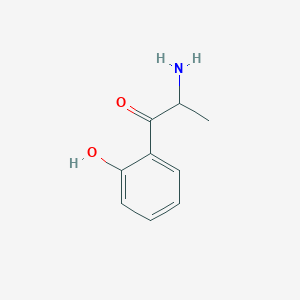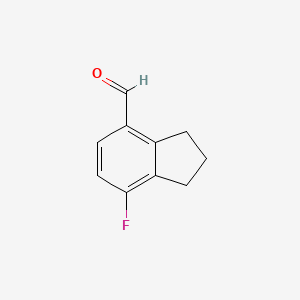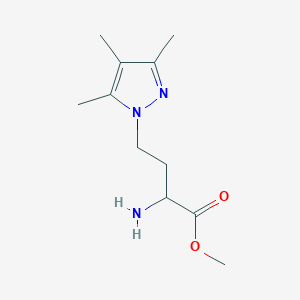
1-Butylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butylcyclohexanamine is an organic compound with the molecular formula C10H21N. It belongs to the class of amines, specifically cyclohexylamines, and is characterized by a cyclohexane ring bonded to a butyl group and an amine group. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Butylcyclohexanamine can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with butyl halides under basic conditions. The reaction typically proceeds as follows:
[ \text{Cyclohexylamine} + \text{Butyl Halide} \rightarrow \text{this compound} ]
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of aniline derivatives in the presence of a catalyst. This method involves the complete hydrogenation of aniline using cobalt or nickel-based catalysts .
化学反応の分析
Types of Reactions
1-Butylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexylamines.
科学的研究の応用
1-Butylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals
類似化合物との比較
Similar Compounds
Cyclohexylamine: Similar structure but lacks the butyl group.
N-tert-Butylcyclohexylamine: Contains a tert-butyl group instead of a butyl group.
Hexahydroaniline: Another name for cyclohexylamine.
Uniqueness
1-Butylcyclohexanamine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with other molecules .
特性
| 2626-61-1 | |
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC名 |
1-butylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-2-3-7-10(11)8-5-4-6-9-10/h2-9,11H2,1H3 |
InChIキー |
CSIHCNBILSMNEM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


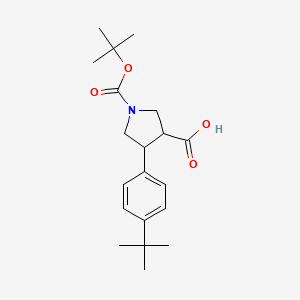

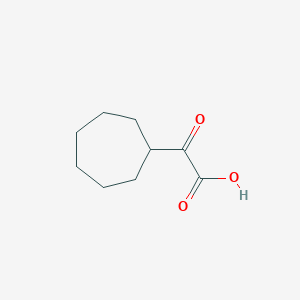
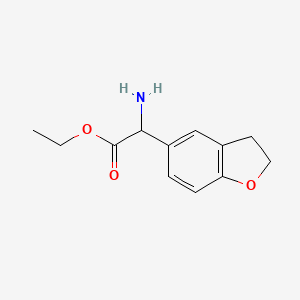
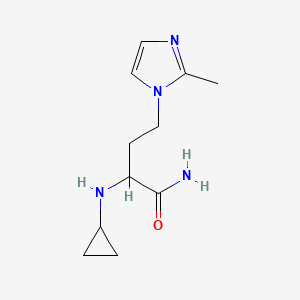

![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
